4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzamide
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Overview
Description
4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxy group, and a morpholinoethyl carbamothioyl moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with morpholino functionality, such as 2-(4-morpholino)ethyl 2-bromoisobutyrate, are commonly used as atrp initiators and can bind to rna or other therapeutics .
Mode of Action
For instance, moclobemide, a benzamide derivative that contains a morpholine ring, is a reversible inhibitor of monoamine-oxidase-A (RIMA) .
Biochemical Pathways
For example, moclobemide, a benzamide derivative with a morpholine ring, affects neurotransmission and intracellular signal transduction .
Result of Action
For instance, moclobemide, a benzamide derivative with a morpholine ring, has been extensively evaluated in the treatment of a wide spectrum of depressive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-(morpholino)ethylamine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-((2-morpholinoethyl)carbamothioyl)benzamide, while reduction of the carbonyl group can produce 4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzylamine.
Scientific Research Applications
4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N,N-diphenylbenzamide: This compound has a similar structure but lacks the morpholinoethyl carbamothioyl moiety.
4-chloro-N-((2-morpholinoethyl)carbamothioyl)benzamide: This compound has a chloro group instead of a methoxy group.
Uniqueness
4-methoxy-N-((2-morpholinoethyl)carbamothioyl)benzamide is unique due to the presence of both the methoxy group and the morpholinoethyl carbamothioyl moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-13-4-2-12(3-5-13)14(19)17-15(22)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQFRMWYNRMKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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